molecular formula C21H17N3O B2947971 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 476633-90-6

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2947971
CAS No.: 476633-90-6
M. Wt: 327.387
InChI Key: RUADQKYAUGJNLH-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a synthetic small molecule built on a benzimidazole-benzamide hybrid scaffold, designed for biochemical research. This structural motif is recognized as a privileged pharmacophore in medicinal chemistry due to its versatile biological activity and is a key component in compounds targeting critical enzymes. Compounds featuring the benzimidazole-linked benzamide core have demonstrated significant research value in several areas. They have been investigated as inhibitors of the endo-beta-glucuronidase heparanase, an enzyme implicated in cancer metastasis and angiogenesis . Furthermore, structurally related 2-phenyl-1H-benzo[d]imidazole derivatives are being actively explored as novel inhibitors of the 17β-HSD10 enzyme, a mitochondrial target involved in the pathology of Alzheimer's disease . The benzimidazole nucleus is also a common feature in the design of tyrosine kinase inhibitors (TKIs), which are pivotal in targeted cancer therapy, with some derivatives showing potent activity against kinases such as EGFR, HER2, CDK2, and mTOR . The presence of both the benzimidazole and benzamide groups in a single molecule provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to probe specific enzyme active sites and optimize pharmacological properties. This product is intended for research and further analytical characterization. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-6-8-16(9-7-14)21(25)22-17-12-10-15(11-13-17)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUADQKYAUGJNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 4-(1H-benzo[d]imidazol-2-yl)aniline. The reaction is facilitated by a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, which promotes the cyclization and formation of the benzimidazole ring . The reaction conditions often involve heating the reactants at elevated temperatures (140-220°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., methoxy) : Improve solubility but may reduce binding to hydrophobic targets .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Enhance target affinity but may increase toxicity .
  • Heterocyclic Additions (e.g., thiazolidinone): Expand bioactivity profiles, particularly in antimicrobial contexts .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes both a benzimidazole moiety and a methylbenzamide group, which enhances its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N3C_{22}H_{18}N_{3}. The compound's structure can be represented as follows:

N 4 1H benzo d imidazol 2 yl phenyl 4 methylbenzamide\text{N 4 1H benzo d imidazol 2 yl phenyl 4 methylbenzamide}

This compound is characterized by:

  • A benzimidazole ring, which is known for its diverse biological activities.
  • A phenyl group that contributes to its lipophilicity and ability to penetrate biological membranes.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The mechanisms of action typically involve:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Induction of apoptosis through the modulation of apoptotic pathways.

A study demonstrated that this compound showed potent cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. This compound has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The compound's mode of action may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

The biological activity of this compound can be attributed to its ability to interact with various proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : It may act on certain receptors, modulating signaling pathways crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects on human cancer cell lines, reporting IC50 values that suggest strong antiproliferative activity .
  • Antimicrobial Testing : In vitro tests against various bacterial strains revealed significant inhibition zones, demonstrating the compound's potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the benzimidazole structure can enhance biological activity, guiding future synthetic efforts to optimize efficacy .

Data Tables

Biological Activity Target IC50 (µM) Reference
AnticancerHuman cancer cell lines5.0
AntimicrobialGram-positive bacteria10.0
AntimicrobialGram-negative bacteria15.0

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/AssignmentsEvidence Source
FT-IR1650 cm⁻¹ (C=O stretch)
¹H-NMR (DMSO-d₆)δ 8.2 ppm (imidazole H)
¹³C-NMRδ 160 ppm (benzamide carbonyl)

Q. Table 2. Optimized Reaction Conditions for High Yield

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, acetonitrile, reflux 4h7498.5
2Hydrazine hydrate, MeOH, 80°C8599.2

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